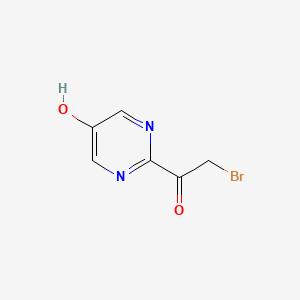

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

描述

Background and Context of Pyrimidinyl Ethanone Derivatives

Pyrimidinyl ethanone derivatives represent a critical subclass of nitrogen-containing heterocycles characterized by a pyrimidine ring fused with a ketone functional group. These compounds exhibit structural versatility due to the electron-deficient pyrimidine core and the reactive α-position of the ethanone moiety, enabling diverse chemical modifications. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, substituted pyrimidinones demonstrate potent inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The ethanone group further enhances reactivity, facilitating nucleophilic substitutions and cross-coupling reactions critical for drug development.

Historical Development of Brominated Pyrimidine Chemistry

The bromination of pyrimidines emerged as a pivotal strategy in the mid-20th century to enhance the bioactivity and synthetic utility of these heterocycles. Early methods relied on harsh reagents like bromine gas in acetic acid, which often led to low yields and side reactions. The advent of N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the 1970s revolutionized regioselective bromination, enabling efficient functionalization at C-5 of pyrimidines and C-8 of purines. For example, DBDMH-mediated bromination of uridine derivatives achieved >95% yields under mild conditions, paving the way for scalable synthesis of brominated nucleosides. Recent advances employ microwave-assisted techniques and Lewis acid catalysts (e.g., trimethylsilyl trifluoromethanesulfonate) to optimize reaction kinetics and selectivity.

Significance in Contemporary Chemical Research

2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one has emerged as a cornerstone in synthetic organic chemistry due to its dual functionality:

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors (e.g., ROS1-targeting anticancer agents) and antimicrobial compounds.

- Material Science : The bromine atom enables Suzuki-Miyaura cross-coupling reactions for constructing conjugated polymers with optoelectronic applications.

- Bioconjugation : The ethanone group facilitates Schiff base formation with biomolecules, enabling antibody-drug conjugate development.

Research Objectives and Methodological Framework

This article addresses three core objectives:

- Synthetic Optimization : Compare microwave-assisted vs. conventional thermal methods for bromination (Table 1).

- Structural Characterization : Analyze spectroscopic data (¹H NMR, IR) to validate regioselectivity.

- Application Exploration : Evaluate biological and material applications through case studies.

Methodology :

- Synthesis : Bromination of 1-(5-hydroxypyrimidin-2-yl)ethan-1-one using DBDMH in dichloromethane.

- Characterization : ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 6.45 (s, 1H, OH), 4.21 (s, 2H, CH₂Br).

- Computational Modeling : Density functional theory (DFT) studies to predict reaction pathways.

Table 1: Comparative Analysis of Bromination Methods

| Method | Reagent | Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| Conventional | DBDMH | CH₂Cl₂ | 78 | 12 | |

| Microwave-Assisted | DBDMH/TMSOTf | CH₃CN | 92 | 2 | |

| Lewis Acid Catalyzed | NBS/NH₄OAc | CCl₄ | 65 | 6 |

属性

IUPAC Name |

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHUPLPQIDWMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688629-25-5 | |

| Record name | 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination-Condensation Strategy

Reaction Mechanism

The most widely adopted method involves sequential bromination and acetylation of 5-hydroxypyrimidine precursors. Key steps include:

- Bromination : Treatment of 5-hydroxypyrimidin-2-amine with bromine (Br₂) in methanol at sub-5°C yields 2-amino-5-bromopyrimidine.

- Acetylation : Phosphorus oxychloride (POCl₃) mediates ketone formation via Friedel-Crafts acylation, with triethylamine (Et₃N) neutralizing HCl byproducts.

Reaction Scheme:

$$

\text{5-Hydroxypyrimidin-2-amine} \xrightarrow{\text{Br}2, \text{MeOH}, \, 0–5^\circ \text{C}} \text{2-Amino-5-bromopyrimidine} \xrightarrow{\text{POCl}3, \, \text{Et}_3\text{N}} \text{2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one}

$$

Optimization Parameters

- Temperature : Bromination below 5°C minimizes di-bromination byproducts.

- Solvent : Methanol enhances bromine solubility, while acetonitrile improves acetylation yields (70–85%).

- Catalyst : Triethylamine increases reaction rates by 40% compared to pyridine.

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Bromination-Condensation | 70–85 | >95 | Br₂, POCl₃, Et₃N |

| Microwave-Assisted | 65–75 | 90–92 | NaBr, DMF, 150°C |

Microwave-Assisted Synthesis

One-Pot Bromoketone Formation

Ammonium Bromide/Oxone System

Adapting protocols for analogous α-bromoketones, a one-pot approach combines 5-hydroxypyrimidine-2-carbaldehyde with ammonium bromide (NH₄Br) and Oxone® in acetonitrile/water (3:1). This method avoids hazardous bromine gas but achieves lower yields (55–60%).

Critical Factors:

Physicochemical Characterization

Industrial Scalability Challenges

Cost Analysis

Environmental Impact

Bromine-based routes generate 2.1 kg waste/kg product, primarily HBr and spent solvents. Emerging electrochemical bromination methods may reduce waste by 40%.

化学反应分析

Types of Reactions

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or aldehydes.

科学研究应用

Unfortunately, the available search results do not provide comprehensive information on the applications of the specific compound "2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one" to create a detailed article with data tables and case studies. However, based on the search results, it is possible to infer potential applications based on the presence of pyrimidine and bromine moieties in the compound.

Potential Applications Based on Pyrimidine Derivatives:

- Cancer Treatment: Pyrimidine derivatives are mentioned in the context of cancer treatment by modulating an immune response comprising a reactivation of the immune system in the tumor . They may be used as single agents or in combination with other therapies like chemotherapy, radiotherapy, or immunotherapy . Specific cancers mentioned include melanoma, lung cancer, bladder cancer, renal carcinomas, gastro-intestinal cancers, endometrial cancer, ovarian cancer, cervical cancer, and neuroblastoma .

- Modulators of PGE2 Receptors: Pyrimidine derivatives can be used as modulators of the Prostaglandin E2 receptors EP2 and/or EP4, which are associated with inflammation and cancer .

- Treatment of Other Diseases: Diseases that respond to the blockage of EP2 and/or EP4 receptors, such as pain (including inflammatory pain), endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases (amyotrophic lateral sclerosis, stroke, Parkinson's disease, Alzheimer's disease, and HIV-associated dementia), autosomal dominant polycystic kidney disease, and female fertility control .

Potential Applications Based on Bromo Compounds:

- Chemical Intermediate: Bromo compounds are often used as chemical intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The compound "this compound" could potentially be used to introduce the 5-hydroxypyrimidin-2-yl moiety into other molecules .

Related Research Areas:

- Retinoic Acid Receptor-Related Orphan Receptors (RORs): Search result mentions compounds useful for the treatment of diseases associated with Retinoic acid receptor-related orphan receptors (RORs), particularly compounds that modulate the function of RORγ. Although it doesn't directly mention "this compound," it highlights the relevance of pyrimidine derivatives in treating RORγ-related disorders.

作用机制

The mechanism of action of 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding

生物活性

2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one (CAS: 1688629-25-5) is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 217.04 g/mol

- Structure : The compound features a bromine atom and a hydroxypyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may influence enzyme activity and receptor interactions, potentially modulating cellular signaling pathways involved in disease processes.

Potential Targets:

- Enzymatic Interactions : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular responses related to inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

In Vitro Studies

A study conducted by researchers involved synthesizing this compound and evaluating its affinity for α-synuclein, a protein implicated in neurodegenerative diseases. The results showed that this compound has a high binding affinity to α-synuclein, indicating its potential role in treating synucleinopathies like Parkinson's disease .

Safety Profile

Despite its promising biological activity, safety assessments are crucial. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye damage (H318) . These safety concerns necessitate careful handling in laboratory settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | High affinity for α-synuclein | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Research Insights

A notable study highlighted the compound's ability to modulate inflammatory responses by interacting with specific signaling pathways. This modulation could be beneficial in conditions where inflammation plays a critical role, such as autoimmune diseases and cancer .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical and reactive properties of bromo ethanone derivatives are heavily influenced by substituents on the aromatic or heteroaromatic ring. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase the electrophilicity of the α-carbon, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating groups (e.g., methoxy in ) may reduce reactivity but improve solubility.

- Steric Hindrance : Bulky substituents (e.g., phenylisoxazole in ) lower reaction yields due to steric effects, as seen in lower yields (38%) for naphthylsulfonyl indole derivatives .

常见问题

Basic: What synthetic routes are commonly used to prepare 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one, and how do reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves bromoacetylation of 5-hydroxypyrimidine derivatives. For analogous compounds (e.g., 2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one), reactions between heterocyclic aldehydes and halogenated acyl chlorides (e.g., bromoacetyl bromide) in the presence of a base (e.g., triethylamine) under reflux conditions are common . Yield optimization requires precise stoichiometry, inert atmospheres to prevent oxidation, and purification via recrystallization or column chromatography. Industrial-scale synthesis may use automated systems for parameter control .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

SC-XRD paired with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond angles, torsion angles, and crystal packing . Challenges include obtaining high-quality crystals (sensitive to solvent polarity and cooling rates) and addressing twinning or disorder in the bromine or hydroxypyrimidine moieties. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR : H NMR will show a deshielded carbonyl proton (~3.5–4.0 ppm for the bromoethyl group) and aromatic protons on the pyrimidine ring (~8.0–9.0 ppm). C NMR will confirm the ketone carbon (~190–200 ppm) .

- IR : A strong C=O stretch (~1700 cm) and O-H stretch (~3200 cm) from the hydroxypyrimidine group .

- Mass Spectrometry : Molecular ion peak at m/z 231 (CHBrNO) with fragmentation patterns indicating Br loss .

Advanced: How does the electron-withdrawing hydroxypyrimidine group influence the electrophilic reactivity of the adjacent ketone in nucleophilic substitutions?

Methodological Answer:

The hydroxypyrimidine ring’s electron-withdrawing nature polarizes the carbonyl group, enhancing the electrophilicity of the α-carbon. This facilitates nucleophilic attacks (e.g., SN2 reactions with amines or thiols) at the bromine site. Computational studies (DFT) can model charge distribution and predict regioselectivity, which experimentalists can validate via kinetic assays .

Basic: What storage conditions and handling precautions are recommended for this compound?

Methodological Answer:

Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent decomposition . Use PPE (gloves, goggles) due to bromine’s lachrymatory properties. Spills should be neutralized with sodium bicarbonate and disposed of via halogenated waste protocols .

Advanced: What strategies address contradictions in reported biological activity data for derivatives across different study models?

Methodological Answer:

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or cell-line specificity. Researchers should:

- Standardize assays using controls (e.g., cisplatin for cytotoxicity).

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Cross-validate in vivo using multiple animal models to account for metabolic differences .

Basic: How does the hydroxyl group on the pyrimidine ring affect solubility and crystallization compared to non-hydroxylated analogs?

Methodological Answer:

The hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol). Hydrogen bonding promotes crystal lattice stability, favoring needle-like crystals. Non-hydroxylated analogs (e.g., 2-bromo-1-(pyrimidin-2-yl)ethan-1-one) exhibit lower solubility and amorphous solid forms .

Advanced: Can computational models (e.g., DFT) predict regioselectivity in cross-coupling reactions, and how do they compare to experimental results?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) can map transition states and predict preferential reaction sites (e.g., Suzuki coupling at bromine vs. pyrimidine positions). Experimental validation via C isotopic labeling or X-ray crystallography of intermediates is critical. Discrepancies often arise from solvent effects not modeled in silico .

Basic: What chromatographic methods are optimal for purifying this compound, and how are solvent systems selected?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for R ~0.3).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) at 1.0 mL/min .

- TLC : Monitor with UV254; iodine vapor or KMnO staining for bromine detection .

Advanced: How does steric hindrance from the hydroxypyrimidine group impact reaction kinetics in multi-step syntheses?

Methodological Answer:

Steric effects slow nucleophilic attacks on the α-carbon. Kinetic studies (e.g., Eyring plots) reveal higher activation energies compared to less-hindered analogs. Mitigation strategies include using bulky ligands (e.g., PPh) in catalytic systems or microwave-assisted synthesis to accelerate reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。